molecular formula C30H35N9O5 B12419834 PI3Ka-IN-5

PI3Ka-IN-5

Cat. No.: B12419834
M. Wt: 601.7 g/mol
InChI Key: XDXZHIQVJAQRGY-DEOSSOPVSA-N
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Description

PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PI3Ka-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3Ka-IN-5

This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C30H35N9O5

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1

InChI Key

XDXZHIQVJAQRGY-DEOSSOPVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

Origin of Product

United States

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